molecular formula C8H6ClNO2 B169105 3-Chloro-6-methoxy-benzo[d]isoxazole CAS No. 157368-32-6

3-Chloro-6-methoxy-benzo[d]isoxazole

Cat. No.: B169105
CAS No.: 157368-32-6
M. Wt: 183.59 g/mol
InChI Key: WPEIANAOXQFSGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 3-Chloro-6-methoxy-benzo[d]isoxazole can be achieved through several methods. One common synthetic route involves the reaction of hydroximinoyl chlorides with iodinated terminal alkynes . Another method includes the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . Industrial production methods often employ these synthetic routes under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

3-Chloro-6-methoxy-benzo[d]isoxazole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Chloro-6-methoxy-benzo[d]isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-6-methoxy-benzo[d]isoxazole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

3-Chloro-6-methoxy-benzo[d]isoxazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-chloro-6-methoxy-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2/c1-11-5-2-3-6-7(4-5)12-10-8(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEIANAOXQFSGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=NO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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